molecular formula C15H12BrN5O3S B10893531 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide

3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B10893531
M. Wt: 422.3 g/mol
InChI Key: YWBWZSORNYIAQW-UHFFFAOYSA-N
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Description

3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(5-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE is a complex organic compound featuring a pyrazole ring substituted with a bromo and nitro group, a thiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(5-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity .

Chemical Reactions Analysis

Types of Reactions

3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(5-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles (amines, thiols), base (e.g., KOH)

    Coupling Reactions: Palladium catalysts, ligands, bases (e.g., NaOH)

Major Products

    Reduction: 3-[(4-AMINO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(5-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE

    Substitution: 3-[(4-SUBSTITUTED-1H-PYRAZOL-1-YL)METHYL]-N~1~-(5-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • **3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(5-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE
  • **3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(5-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE
  • **3-[(4-AMINO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(5-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE

Uniqueness

3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(5-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE is unique due to the presence of both bromo and nitro substituents on the pyrazole ring, which can significantly influence its reactivity and biological activity. The combination of these functional groups with the thiazole and benzamide moieties provides a versatile scaffold for the development of new compounds with diverse applications .

Properties

Molecular Formula

C15H12BrN5O3S

Molecular Weight

422.3 g/mol

IUPAC Name

3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C15H12BrN5O3S/c1-9-6-17-15(25-9)18-14(22)11-4-2-3-10(5-11)7-20-8-12(16)13(19-20)21(23)24/h2-6,8H,7H2,1H3,(H,17,18,22)

InChI Key

YWBWZSORNYIAQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br

Origin of Product

United States

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